![molecular formula C25H21N3O2 B4169251 3-benzyl-1-(1-benzyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione](/img/structure/B4169251.png)
3-benzyl-1-(1-benzyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione
Overview
Description
3-benzyl-1-(1-benzyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione, also known as BBP, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. BBP is a heterocyclic compound that contains a pyrrolidine ring, a benzimidazole ring, and a benzyl group. This compound has attracted the attention of researchers due to its unique structure and potential biological activities.
Mechanism of Action
The mechanism of action of 3-benzyl-1-(1-benzyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. 3-benzyl-1-(1-benzyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has been shown to inhibit the activity of protein kinase C, which is involved in cell growth and differentiation. 3-benzyl-1-(1-benzyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in inflammation and pain. In addition, 3-benzyl-1-(1-benzyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has been shown to activate the AMP-activated protein kinase pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
3-benzyl-1-(1-benzyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects in the body. 3-benzyl-1-(1-benzyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has been shown to regulate glucose metabolism and improve insulin sensitivity, which can help to prevent and treat diabetes. 3-benzyl-1-(1-benzyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has also been shown to inhibit the growth of cancer cells and induce apoptosis, which can help to prevent and treat cancer. In addition, 3-benzyl-1-(1-benzyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has been shown to prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Advantages and Limitations for Lab Experiments
3-benzyl-1-(1-benzyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its high purity and stability, its ability to penetrate cell membranes, and its low toxicity. However, 3-benzyl-1-(1-benzyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione also has several limitations, including its high cost and limited availability, its potential for off-target effects, and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on 3-benzyl-1-(1-benzyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione. One area of research is the development of more efficient synthesis methods for 3-benzyl-1-(1-benzyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione, which could increase its availability and reduce its cost. Another area of research is the identification of the molecular targets and pathways involved in the biological activities of 3-benzyl-1-(1-benzyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione, which could lead to the development of more specific and effective therapeutic agents. Finally, further studies are needed to investigate the safety and efficacy of 3-benzyl-1-(1-benzyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione in preclinical and clinical settings, which could pave the way for its use in the treatment of various diseases.
Scientific Research Applications
3-benzyl-1-(1-benzyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, 3-benzyl-1-(1-benzyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has been investigated for its potential as a therapeutic agent for various diseases such as cancer, diabetes, and Alzheimer's disease. 3-benzyl-1-(1-benzyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 3-benzyl-1-(1-benzyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has also been shown to have anti-diabetic properties by regulating glucose metabolism and improving insulin sensitivity. In addition, 3-benzyl-1-(1-benzyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has been shown to have neuroprotective properties by preventing the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
properties
IUPAC Name |
3-benzyl-1-(1-benzylbenzimidazol-2-yl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c29-23-16-20(15-18-9-3-1-4-10-18)24(30)28(23)25-26-21-13-7-8-14-22(21)27(25)17-19-11-5-2-6-12-19/h1-14,20H,15-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVYQLDWBGVXIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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